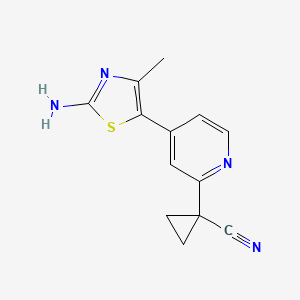
1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarbonitrile
描述
1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarbonitrile is a useful research compound. Its molecular formula is C13H12N4S and its molecular weight is 256.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarbonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.
Chemical Structure and Properties
The compound features a cyclopropanecarbonitrile core substituted with a thiazole-pyridine moiety, which is known for its ability to interact with biological targets such as protein kinases. The presence of the amino group on the thiazole enhances its solubility and bioactivity.
Research indicates that compounds similar to this compound exhibit inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial for cell cycle regulation, and their inhibition can lead to reduced cell proliferation in cancer cells .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. For instance, compounds with similar thiazole-pyridine structures have demonstrated significant cytotoxicity against several cancer cell lines, including breast (MDA-MB-231), colon (HT-29), and pancreatic (SUIT-2) cancers. In vitro assays revealed that these compounds induced apoptosis and arrested the cell cycle at the G1 phase, leading to decreased viability of cancer cells .
Summary of Efficacy Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MDA-MB-231 | 5.0 | Induction of apoptosis | |
| HT-29 | 7.5 | G1 phase arrest | |
| SUIT-2 | 8.0 | CDK inhibition |
Case Studies
A notable study investigated the synthesis and biological evaluation of thiazole derivatives, including the target compound. The results indicated that these derivatives exhibited potent antiproliferative activity against multiple cancer types, supporting their potential as therapeutic agents .
In another case study, researchers synthesized a series of related compounds and assessed their efficacy through MTT assays. The findings demonstrated that several derivatives were more effective than standard chemotherapeutics like cisplatin, particularly against breast cancer cell lines .
Pharmacological Properties
Beyond anticancer activity, thiazole-containing compounds have shown promise in other therapeutic areas:
- Anticonvulsant Activity : Some thiazole derivatives have demonstrated significant anticonvulsant properties in animal models, suggesting a broader pharmacological profile .
- Antimicrobial Activity : Preliminary studies indicate that similar compounds may possess antimicrobial properties, although further research is needed to validate these findings.
科学研究应用
Cancer Research
The compound's ability to modulate the HIF pathway makes it a valuable candidate in cancer research. HIFs are known to drive tumor progression by promoting angiogenesis and metabolic changes. Studies indicate that compounds targeting VHL can inhibit tumor growth by reducing HIF levels .
Hypoxia Studies
Given its role in the HIF pathway, this compound is instrumental in studying cellular responses to hypoxia. Researchers utilize it to investigate how cells adapt to low oxygen environments, which has implications for understanding various diseases, including cancer and ischemic conditions.
Biochemical Pathway Analysis
This compound interacts with various enzymes and proteins, influencing key signaling pathways involved in cell growth and metabolism. Its effects on enzyme activity can be studied to elucidate metabolic pathways and cellular processes .
Case Studies
Biochemical Properties
The compound exhibits several biochemical properties that enhance its utility:
属性
IUPAC Name |
1-[4-(2-amino-4-methyl-1,3-thiazol-5-yl)pyridin-2-yl]cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S/c1-8-11(18-12(15)17-8)9-2-5-16-10(6-9)13(7-14)3-4-13/h2,5-6H,3-4H2,1H3,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEIHQRIBSDOLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3(CC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













